molecular formula C7H3BrFNS B1597121 3-Bromo-4-fluorophenyl isothiocyanate CAS No. 710351-24-9

3-Bromo-4-fluorophenyl isothiocyanate

Cat. No. B1597121
CAS RN: 710351-24-9
M. Wt: 232.07 g/mol
InChI Key: NBSZCFBECRGGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluorophenyl isothiocyanate (3-Br-4-FPITC) is a useful organic compound with a wide range of applications in scientific research, particularly in biochemical and physiological studies. It is an isothiocyanate, which is a type of chemical compound with a sulfur-nitrogen (S-N) group, and it is used in the synthesis of other compounds. 3-Br-4-FPITC has been extensively studied for its biochemical and physiological effects, and has been found to have many applications in scientific research.

Scientific Research Applications

Proteomics Research

3-Bromo-4-fluorophenyl isothiocyanate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to modify proteins by attaching to amino groups, which aids in the identification and quantification of proteins within a sample . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Bioconjugation

In biochemistry, bioconjugation involves linking biomolecules for analytical or therapeutic purposes. 3-Bromo-4-fluorophenyl isothiocyanate can react with biomolecules, providing a handle for further functionalization. This is particularly useful in creating advanced diagnostic tools or drug delivery systems.

Pharmaceutical Research

This compound is valuable in pharmaceutical research for the development of new drugs. It can be used to synthesize novel compounds with potential therapeutic effects. For instance, it may contribute to the creation of small molecule inhibitors that can modulate protein function and be used as drugs .

Chemical Synthesis

3-Bromo-4-fluorophenyl isothiocyanate: plays a role in the synthesis of complex organic compounds. It can be used to introduce the isothiocyanate group into molecules, which can then undergo further reactions to create a wide array of chemical structures, potentially leading to new materials or active pharmaceutical ingredients .

Material Science

In material science, this compound can be used to modify the surface properties of materials. By reacting with other chemicals, it can alter the interaction of materials with their environment, which is important for developing new materials with specific characteristics for use in technology and industry .

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-fluorophenyl isothiocyanate can be used as a derivatization agent. It can help in the detection and quantification of various substances by changing their chemical properties to make them more detectable by analytical instruments.

properties

IUPAC Name

2-bromo-1-fluoro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSZCFBECRGGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375595
Record name 3-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorophenyl isothiocyanate

CAS RN

710351-24-9
Record name 3-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-fluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-fluorophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.